Stereochemical Configuration: cis-1,3 vs. trans-1,3-Cyclopentanedimethanol
1,3-Cyclopentanedimethanol, (1R,3S)-rel- (CAS 3965-56-8) bears the cis relative configuration at the 1- and 3-positions, as confirmed by the synonym cis-1,3-bis(hydroxymethyl)cyclopentane . This stereochemistry produces a scaffold in which both hydroxymethyl groups project from the same face of the cyclopentane ring — a geometry essential for the synthesis of carbocyclic nucleosides. In contrast, the trans-1,3-isomer (CAS 34957-72-7, cyclopentane-1,3-diyldimethanol without stereochemical specification ) projects the substituents from opposite faces, yielding a fundamentally different molecular shape. The cis-isomer is the precursor of choice in published nucleoside analogue synthesis protocols [1].
| Evidence Dimension | Stereochemical configuration (relative) |
|---|---|
| Target Compound Data | cis (1R,3S)-rel configuration; both –CH₂OH groups on the same ring face |
| Comparator Or Baseline | trans-1,3-cyclopentanedimethanol (CAS 34957-72-7); –CH₂OH groups on opposite ring faces |
| Quantified Difference | Not applicable (binary structural difference; no quantitative bioassay comparing the two diols directly available) |
| Conditions | Structural assignment via nomenclature and CAS registry records |
Why This Matters
Procurement of the incorrect stereoisomer yields a scaffold with inverted spatial orientation, leading to different downstream products in nucleoside analogue synthesis [1].
- [1] Blanco, J. M., et al. (2003). Carbocyclic Analogues of Nucleosides from bis-(Hydroxymethyl)-cyclopentane: Synthesis, Antiviral and Cytostatic Activities of Adenosine, Inosine and Uridine Analogues. Chemical and Pharmaceutical Bulletin, 51(9), 1060–1063. DOI: 10.1248/cpb.51.1060. View Source
